molecular formula C15H10Cl3NO5 B4210676 2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate

2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B4210676
M. Wt: 390.6 g/mol
InChI Key: ICKCRRDOQVJAJZ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both nitro and chloro substituents on the benzyl ring, as well as a dichlorophenoxy group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The nitro and chloro substituents on the benzyl ring can enhance the compound’s binding affinity and specificity for these targets. Additionally, the dichlorophenoxy group can interact with hydrophobic pockets within the enzyme, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and chloro substituents, along with the dichlorophenoxyacetate moiety, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO5/c16-10-2-4-14(13(18)5-10)23-8-15(20)24-7-9-1-3-11(19(21)22)6-12(9)17/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKCRRDOQVJAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)COC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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